molecular formula C15H16ClNO3 B8527613 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid CAS No. 928149-17-1

7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid

Cat. No.: B8527613
CAS No.: 928149-17-1
M. Wt: 293.74 g/mol
InChI Key: WPBDEEPIHAYJMO-UHFFFAOYSA-N
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Description

1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid typically involves multiple steps. One common approach is to start with the indole core and introduce the tetrahydropyran and chloro substituents through a series of reactions. For instance, the indole core can be synthesized via Fischer indole synthesis, followed by chlorination and subsequent attachment of the tetrahydropyran ring through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively .

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-1-(oxan-4-ylmethyl)-1H-indole-3-carboxylic acid involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The chloro substituent and carboxylic acid group can enhance the compound’s binding affinity and specificity, leading to more potent effects .

Comparison with Similar Compounds

Uniqueness: 1-(Tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid is unique due to the combination of its structural features. The presence of the tetrahydropyran ring, chloro substituent, and carboxylic acid group provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

928149-17-1

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

7-chloro-1-(oxan-4-ylmethyl)indole-3-carboxylic acid

InChI

InChI=1S/C15H16ClNO3/c16-13-3-1-2-11-12(15(18)19)9-17(14(11)13)8-10-4-6-20-7-5-10/h1-3,9-10H,4-8H2,(H,18,19)

InChI Key

WPBDEEPIHAYJMO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C=C(C3=C2C(=CC=C3)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-chloro-1H-indole-3-carboxylic acid (7.5 g, 38.0 mmol) in dimethyl-formamide (100 ml) at 10° C. under nitrogen was added sodium hydride (60% dispersion in mineral oil, 3.1 g, 76.0 mmol) portionwise over 10 mins, maintaining the temperature below 15° C. The cooling bath was removed and the suspension stirred for 90 mins. Toluene-4-sulfonic acid tetrahydropyran-4-ylmethylester (14.6 g, 53.0 mmol) was added. The mixture was heated at 50° C. with stirring for 6 h. Dimethylformamide was removed by evaporation and the residue was dissolved in water (500 ml). The emulsion was washed with dichloromethane (2×100 ml). The aqueous phase was acidified to pH 1 using 5 M hydrochloric acid and the precipitate filtered off, washed with water to neutrality and dried to afford 7-chloro-1-(tetrahydropyran-4-yl)methyl-1H-indole-3-carboxylic acid (15.0 g, 51.0 mmol) as a white solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 7-chloro-1H-indole-3-carboxylic acid (7.5 g, 38.0 mmol) in dimethylformamide (100 ml) at 10° C. under nitrogen was added sodium hydride (60% dispersion in mineral oil, 3.1 g, 76.0 mmol) portionwise over 10 mins, maintaining the temperature below 15° C. The cooling bath was removed and the suspension stirred for 90 mins. Toluene-4-sulfonic acid tetrahydropyran-4-ylmethylester (14.6 g, 53.0 mmol) was added. The mixture was heated at 50° C. with stirring for 6 h. Dimethylformamide was removed by evaporation and the residue was dissolved in water (500 ml). The emulsion was washed with dichloromethane (2×100 ml). The aqueous phase was acidified to pH 1 using 5 M hydrochloric acid and the precipitate filtered off, washed with water to neutrality and dried to afford 1-(tetrahydropyran-4-yl)methyl-7-chloro-1H-indole-3-carboxylic acid (15.0 g, 51.0 mmol) as a white solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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